N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide
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Overview
Description
N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a methoxyphenyl group linked through a carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 4-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.
Scientific Research Applications
N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl moiety can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methoxyphenyl)carbamothioyl]amino}cyclopropanecarboxamide
- N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide
- N-((4-Methoxyphenyl)carbamothioyl)acetamide
Uniqueness
N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-11-8-6-10(7-9-11)16-15(23)17-14(19)12-4-2-3-5-13(12)18(20)21/h2-9H,1H3,(H2,16,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOCWWIDBNGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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